molecular formula C4H6BrF3O B12449278 3-Bromo-4,4,4-trifluoro-butan-1-ol

3-Bromo-4,4,4-trifluoro-butan-1-ol

Cat. No.: B12449278
M. Wt: 206.99 g/mol
InChI Key: GCEVPGZANGJYKJ-UHFFFAOYSA-N
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Description

Significance in Contemporary Synthetic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The trifluoromethyl group (-CF3), in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a highly sought-after substituent in drug discovery. rsc.orgrsc.org It is estimated that approximately 25% of all modern pharmaceuticals contain fluorine atoms. mdpi.com

Bromo-organic compounds are also of immense importance in organic synthesis, serving as key precursors for a variety of transformations including cross-coupling reactions, substitutions, and cyclizations. researchgate.net The carbon-bromine bond provides a reactive handle that can be selectively manipulated to build molecular complexity.

Halogenated fluorinated alcohols, therefore, combine the advantageous properties of both fluorine and bromine, offering a dual-functional platform for synthetic chemists. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the bromo- and trifluoromethyl groups provide sites for further functionalization.

Strategic Importance of the 3-Bromo-4,4,4-trifluoro-butan-1-ol Structural Motif

The specific arrangement of functional groups in this compound makes it a strategically important building block. The primary alcohol at the 1-position allows for a range of standard transformations. The trifluoromethyl group at the 4-position imparts the characteristic electronic and steric effects of this moiety. The bromine atom at the 3-position is particularly significant. Its position relative to the electron-withdrawing trifluoromethyl group influences its reactivity and provides a site for nucleophilic substitution or elimination reactions, leading to the formation of unsaturated fluorinated compounds.

This structural motif is a valuable precursor for the synthesis of more complex molecules containing a trifluoromethyl group, which are of significant interest in medicinal chemistry and materials science. For instance, γ-amino alcohols are crucial building blocks for various drugs and biologically active compounds. acs.org The 3-bromo-4,4,4-trifluorobutan-1-ol skeleton provides a direct route to γ-amino alcohols bearing a trifluoromethyl group.

While specific data for this compound is not abundant in the literature, the properties and reactivity can be inferred from similar structures. For example, the related compound 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is used in the synthesis of fluorosulfonates for resist materials in microfabrication. nih.gov

Below is a table summarizing the key structural features of this compound and their synthetic implications.

Structural FeaturePositionSynthetic Implications
Hydroxyl GroupC1Oxidation to aldehyde/carboxylic acid, conversion to leaving group, ether/ester formation.
Bromine AtomC3Nucleophilic substitution, elimination reactions, organometallic reagent formation.
Trifluoromethyl GroupC4Imparts stability, lipophilicity, and unique electronic properties. Directs reactivity of adjacent groups.

Research Trajectories and Current State of the Art for Fluorinated Bromoalcohols

Current research in the field of fluorinated bromoalcohols is focused on the development of novel and efficient synthetic methods for their preparation and their application as versatile building blocks. Key research trajectories include:

Development of Stereoselective Syntheses: The creation of chiral centers is a major focus in modern organic synthesis. The development of catalytic, enantioselective methods for the synthesis of chiral fluorinated bromoalcohols is a significant area of research. This would provide access to enantiomerically pure building blocks for the synthesis of chiral drugs and other bioactive molecules.

Novel Fluorination and Bromination Reagents: The search for milder, more selective, and environmentally benign reagents for the introduction of fluorine and bromine into organic molecules is an ongoing effort. Recent advances include the use of photoredox catalysis for halotrifluoromethylation reactions. mdpi.com

Applications in the Synthesis of Complex Molecules: Researchers are continually exploring new applications of fluorinated bromoalcohols in the synthesis of complex natural products, pharmaceuticals, and advanced materials. Their ability to serve as precursors to a variety of functional groups makes them highly valuable in multistep synthetic sequences.

Late-Stage Functionalization: The introduction of fluorine and bromine at a late stage in a synthetic sequence is a powerful strategy for the rapid diversification of complex molecules. Research is focused on developing methods that are compatible with a wide range of functional groups.

The table below highlights some recent research findings in the synthesis and application of related fluorinated and brominated compounds.

Research AreaKey Findings
Photoredox Catalysis Development of a mild and simple strategy for the photoredox-catalyzed vicinal difunctionalization of alkenes using CF3SO2Cl as a source of both CF3 and Cl. mdpi.com
Trifluoromethyl Building Blocks Utilization of 2-bromo-3,3,3-trifluoropropene (BTP) as a versatile CF3 source for synthesizing various trifluoromethylated organic compounds. rsc.org
Deoxytrifluoromethylation A copper metallaphotoredox-mediated direct deoxytrifluoromethylation of alcohols has been reported, providing a single-step route to valuable trifluoromethylated products. nih.gov
Bromohydrin Synthesis Development of a visible-light, metal-free photocatalytic regioselective and enantioselective alkene halofunctionalization to provide α-halogenated derivatives. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6BrF3O

Molecular Weight

206.99 g/mol

IUPAC Name

3-bromo-4,4,4-trifluorobutan-1-ol

InChI

InChI=1S/C4H6BrF3O/c5-3(1-2-9)4(6,7)8/h3,9H,1-2H2

InChI Key

GCEVPGZANGJYKJ-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(F)(F)F)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4,4,4 Trifluoro Butan 1 Ol and Analogous Structures

Direct Halogenation Approaches to Brominated Alcohols

This strategy involves starting with a molecule that already contains the trifluoro-butan-1-ol core and selectively introducing a bromine atom at the C3 position.

Regioselective bromination aims to introduce a bromine atom at a specific position on a molecule. For a substrate like 4,4,4-trifluorobutan-1-ol, the challenge lies in activating the C3 position for bromination. Common electrophilic brominating agents, such as N-bromosuccinimide (NBS), are often used for the halogenation of arenes and heterocycles, with solvents like hexafluoroisopropanol (HFIP) being used to enhance reactivity and control selectivity without the need for additional catalysts. organic-chemistry.org The development of highly regioselective electrophilic aromatic bromination methods is a priority in organic synthesis, as aryl bromides are crucial intermediates in the production of drugs and other functional materials. mdpi.com

In the context of alkyl chains, the electron-withdrawing nature of the adjacent trifluoromethyl group deactivates the C3 position towards standard electrophilic attack. Therefore, achieving regioselectivity often requires specialized conditions or catalytic systems that can overcome this deactivation. For instance, flavin-dependent halogenases (FDHs) are enzymes that can perform highly specific and regioselective halogenation reactions, although their application is often substrate-dependent. nih.gov Chemical methods may involve radical-based approaches or the use of stronger Lewis acid catalysts to promote the reaction.

Table 1: Reagents for Regioselective Bromination

Reagent/System Substrate Type Key Features
N-Halosuccinimides (NBS, NCS, NIS) in HFIP Arenes, Heterocycles Mild conditions, high yields, no catalyst needed. organic-chemistry.org
N-Bromosuccinimide (NBS) / Fluoroboric Acid Catechol High regioselectivity achieved by controlling reaction temperature. mdpi.com

This table is interactive. Click on the headers to sort.

An alternative to direct C-H bromination is deoxygenative bromination, where a hydroxyl group is replaced with a bromine atom. This is a powerful transformation for converting readily available alcohols into alkyl halides. cas.cn A particularly effective system for this conversion is the combination of a trivalent phosphorus compound, such as triphenylphosphine (B44618) (Ph₃P), with a 1,2-dihaloethane, like 1,2-dibromoethane (B42909) (BrCH₂CH₂Br). acs.orgacs.org This method is notable for its mild reaction conditions and broad substrate scope, proving effective for the deoxygenative halogenation of primary, secondary, and even tertiary alcohols. acs.orgnih.govresearchgate.net

For the synthesis of 3-Bromo-4,4,4-trifluoro-butan-1-ol, this strategy would hypothetically start from 4,4,4-trifluoro-butane-1,3-diol. The secondary hydroxyl group at the C3 position would be selectively converted to a bromine atom, while the primary hydroxyl at C1 remains, likely through a protection-deprotection sequence. The use of triethyl phosphite (B83602) ((EtO)₃P) instead of triphenylphosphine can simplify purification, as the phosphite oxide byproduct is water-soluble. acs.orgnih.gov

Table 2: Reagents for Deoxygenative Halogenation of Alcohols

Reagent System Halogen Source Key Features
Ph₃P / XCH₂CH₂X (X = Cl, Br, I) 1,2-Dihaloethanes Effective for alcohols (including tertiary) and aldehydes. acs.orgnih.gov
(EtO)₃P / XCH₂CH₂X (X = Cl, Br, I) 1,2-Dihaloethanes Allows for easier purification due to water-soluble byproduct. cas.cnacs.org

This table is interactive. Click on the headers to sort.

Trifluoromethylation-Based Syntheses

This approach constructs the target molecule by introducing the trifluoromethyl (CF₃) group onto a brominated alkyl precursor. This is a common strategy in medicinal chemistry, as the CF₃ group can significantly enhance the pharmaceutical properties of a molecule. nih.gov

The conversion of an alkyl bromide to an alkyl trifluoromethyl group has historically been challenging, but recent advances have provided efficient catalytic methods. acs.org A prominent strategy involves copper-catalyzed trifluoromethylation. acs.orgnih.gov In one such photoredox-mediated mechanism, a silyl (B83357) radical abstracts the bromine atom from the alkyl bromide to generate a carbon-centered radical. acs.orgnih.gov Concurrently, a photocatalyst reduces an electrophilic CF₃ source in the presence of a copper(I) species to form a Cu(II)-CF₃ adduct. nih.gov This adduct then traps the alkyl radical to form the desired C(sp³)–CF₃ bond. researchgate.netacs.org These reactions are valued for their mild conditions and high functional group tolerance, accommodating substrates that contain free alcohols, amides, and esters. acs.org

Table 3: Catalytic Systems for Trifluoromethylation of Alkyl Bromides

Catalyst System CF₃ Source Radical Initiator Key Features
Ir-photocatalyst / Cu(I) Electrophilic Reagent (e.g., Togni) Silyl Radical Mild, photoredox conditions; broad substrate scope. nih.gov

This table is interactive. Click on the headers to sort.

Nucleophilic trifluoromethylation involves reagents that deliver a "CF₃⁻" equivalent to an electrophilic center. The most common and convenient reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Rupert-Prakash reagent. chemrevlett.comgoogle.com It is often used to introduce the CF₃ group to carbonyl compounds. Another class of reagents includes copper-trifluoromethyl complexes, such as [CuCF₃], which can be generated from various precursors and used in cross-coupling reactions. tcichemicals.com These nucleophilic precursors are essential tools, but their use can be limited by the stability of the trifluoromethanide anion, which can decompose. nih.gov

Table 4: Common Nucleophilic Trifluoromethylation Reagents

Reagent Chemical Formula Typical Application
Rupert-Prakash Reagent (CH₃)₃SiCF₃ Nucleophilic addition to carbonyls and imines. chemrevlett.comgoogle.com
Phenyl Trifluoromethyl Sulfoxide C₆H₅S(O)CF₃ Generation of CF₃⁻ equivalent under basic conditions. tcichemicals.com

This table is interactive. Click on the headers to sort.

Radical pathways provide a powerful means to form C(sp³)–CF₃ bonds directly from alcohols, which are abundant and readily available feedstocks. nih.gov Deoxytrifluoromethylation of alcohols is a modern strategy where the hydroxyl group is activated in situ to become a good radical leaving group. nih.gov For example, a copper metallaphotoredox system can be used where the alcohol is activated by a benzoxazolium salt. This generates an alkyl radical via β-scission, which is then trapped by a Cu(II)-CF₃ species. nih.gov

Other radical methods employ hypervalent iodine reagents, such as Togni reagents, which serve as electrophilic sources of the trifluoromethyl radical (•CF₃). researchgate.net These can be used for the direct trifluoromethylation of aliphatic alcohols, often catalyzed by a Lewis acid like zinc bis(triflimide). researchgate.net Another approach involves the electrochemical generation of a trifluoromethyl radical from an inexpensive source like sodium triflinate (CF₃SO₂Na), which can then participate in reactions with alkenes to form β-trifluoromethyl alcohols. researchgate.netorganic-chemistry.org

Table 5: Radical Trifluoromethylation Methods for Alcohol Functionalization

Method Reagent/System Key Features
Deoxytrifluoromethylation Cu-metallaphotoredox / Benzoxazolium salt Direct conversion of C-OH to C-CF₃; broad scope for primary alcohols. nih.gov
Direct Trifluoromethylation Hypervalent Iodosulfoximine Reagent / Zn(NTf₂)₂ Converts primary, secondary, and tertiary alcohols to trifluoromethyl ethers. researchgate.net

This table is interactive. Click on the headers to sort.

Table of Mentioned Compounds

Compound Name
This compound
4,4,4-Trifluorobutan-1-ol
N-bromosuccinimide (NBS)
Hexafluoroisopropanol (HFIP)
4,4,4-trifluoro-butane-1,3-diol
Triphenylphosphine (Ph₃P)
1,2-dibromoethane
Triethyl phosphite ((EtO)₃P)
Trifluoromethyltrimethylsilane (TMSCF₃)
BPyCu(CF₃)₃
Sodium triflinate (CF₃SO₂Na)
Zinc bis(triflimide) (Zn(NTf₂)₂)

Convergent and Divergent Synthetic Routes

The construction of complex molecules like this compound can be approached through strategies that either assemble large fragments late in the synthesis (convergent) or modify a central starting material through a series of sequential reactions (divergent).

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. nih.gov These reactions are advantageous due to their simplicity, synthetic convergency, and atom economy compared to traditional linear syntheses. nih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct analogous complex fluorinated molecules. For instance, the Passerini reaction, a well-known MCR, combines a carbonyl compound, an isonitrile, and a carboxylic acid to form an α-acyloxy carboxamide. nih.gov Conceptually, a similar strategy could be envisioned where fluorinated and brominated building blocks are combined to rapidly assemble a complex scaffold. The innovation in MCR design often involves modifying known reactions, such as substituting a Brønsted acid with a Lewis acid, to generate novel products and expand the synthetic possibilities. nih.gov

Sequential functionalization is a common and powerful strategy where a molecule is built step-by-step. This approach allows for precise control over the introduction of different functional groups.

A relevant example is the synthesis of functionalized 3-bromo-pyridazines. This process begins with a Lewis acid-mediated inverse electron-demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether to form the core pyridazine (B1198779) structure. organic-chemistry.org This initial product, containing a bromine atom, is then subjected to a series of downstream functionalization reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, to introduce further complexity with high regioselectivity. organic-chemistry.org

Another illustration of this step-wise approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) to create multi-halogenated alkenyl ethers. nih.gov These products can then undergo further transformations, such as Sonogashira cross-coupling with terminal alkynes, to yield highly functionalized enyne structures, demonstrating how a simple halogenated building block can be sequentially elaborated. nih.gov Similarly, an asymmetric synthesis of fluorinated carbocycles has been achieved through a sequence of enantioselective dihydroxylation followed by a diastereoselective electrophilic fluorodesilylation, highlighting a sophisticated sequential approach to stereocontrolled synthesis. nih.gov

Stereoselective Synthesis of this compound and Its Stereoisomers

Creating specific stereoisomers of chiral molecules like this compound is crucial, as different enantiomers can have distinct properties. This is achieved through various methods of asymmetric synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. While specific examples for this compound are not detailed, the principle is widely applied. For instance, in the synthesis of chiral β-fluoro amines, a sulfoximine (B86345) reagent with a chiral center at the sulfur atom is used to direct the stereoselective fluoroalkylation of imines. cas.cn This process relies on a chelated transition state where the chiral sulfoximine group effectively controls the facial selectivity of the reaction, leading to a high degree of chiral induction. cas.cn This concept of using a removable chiral group to guide stereochemistry is the foundation of auxiliary-mediated synthesis.

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is a highly efficient method for producing chiral molecules.

One prominent strategy is the organocatalytic asymmetric α-fluorination of aldehydes. beilstein-journals.org For example, the fluorination of racemic α-chloroaldehydes using a chiral organocatalyst like the Jørgensen-Hayashi catalyst can produce α-chloro-α-fluoroaldehydes with high enantioselectivity. beilstein-journals.org The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

Another powerful technique involves the enantiospecific conversion of chiral secondary boronic esters into alkylfluorides. acs.org In this method, boronate complexes formed from boronic esters are treated with an electrophilic fluorinating agent. The reaction proceeds with almost complete inversion of configuration, effectively transferring the chirality of the starting boronic ester to the final alkylfluoride product. acs.org

Table 1: Asymmetric Fluorination of α-Chloroaldehydes via Organocatalysis Data derived from a study on organocatalytic fluorination involving kinetic resolution. beilstein-journals.org

Starting Aldehyde (Substrate) Catalyst Product (after reduction to alcohol) Enantiomeric Excess (ee)
Racemic 2-chloro-3-phenylpropanal (S)-Jørgensen–Hayashi catalyst (2S,3S)-2-chloro-2-fluoro-3-phenylpropan-1-ol High

Kinetic Resolutions and Enzymatic Approaches for Enantiomeric Purity

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the slower-reacting enantiomer unreacted and enantiomerically enriched.

This phenomenon has been observed in the organocatalytic fluorination of α-chloroaldehydes, where the chiral catalyst reacts preferentially with one enantiomer of the starting aldehyde, leading to an enantiomerically enriched product and leaving behind the unreacted, also enriched, starting material. beilstein-journals.org

Enzymes, particularly lipases, are highly effective biocatalysts for kinetic resolutions. researchgate.netnih.gov Lipase-catalyzed transesterification is a widely used method for resolving racemic alcohols. For example, the kinetic resolution of racemic fluorinated propargyl alcohols has been successfully achieved using Novozym 435 (a form of Candida antarctica lipase (B570770) B). researchgate.net This enzymatic process can provide both the unreacted alcohol and the acetylated product with excellent enantiomeric purity (>99% ee in some cases). researchgate.net A more advanced strategy, dynamic kinetic resolution, combines this enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. The concept has been demonstrated in the synthesis of chiral β-fluoro amines. cas.cn

Table 2: Enzymatic Kinetic Resolution of Fluorinated Propargyl Alcohols Data derived from research on lipase-catalyzed enantioselective transesterification. researchgate.net

Enzyme Substrate Type Acyl Donor Solvent Temperature Outcome
Novozym 435 1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol Vinyl butanoate n-Hexane 60°C Excellent enantiomeric purities (>99% ee) in some cases

Diastereoselective Transformations for Stereocontrol

The establishment of specific stereoisomers is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules where stereochemistry can dictate efficacy and safety. In the synthesis of this compound and its analogs, controlling the relative configuration of the two stereocenters at C3 and the adjacent carbon is a significant challenge. Diastereoselective transformations are employed to address this, aiming to selectively produce one diastereomer over others. These methods can be broadly categorized into substrate-controlled, auxiliary-controlled, and reagent-controlled strategies.

One potential strategy for achieving diastereocontrol is through the halofluorination of a suitable alkene precursor. This reaction involves the addition of a halogen and a fluorine atom across a double bond. The mechanism typically proceeds through a halonium ion intermediate, which is then opened by a fluoride (B91410) ion in an anti-fashion, leading to a high degree of diastereoselectivity. beilstein-journals.org For instance, the reaction of a chiral allylic alcohol with a source of electrophilic bromine (like N-bromosuccinimide) and a fluoride source could lead to the formation of a bromofluoroalkane with a defined stereochemistry. The stereochemical outcome would be influenced by the facial selectivity of the initial bromonium ion formation, which is directed by the existing stereocenter in the allylic alcohol.

Another powerful approach for establishing stereocenters is through conjugate addition reactions to α,β-unsaturated systems. Chiral auxiliaries, such as those derived from Evans oxazolidinones, can be appended to an α,β-unsaturated acid to form an N-enoyl derivative. The conjugate addition of a suitable nucleophile, for example, a Grignard reagent in the presence of a copper catalyst, proceeds with high diastereoselectivity, dictated by the steric hindrance of the chiral auxiliary. rsc.org This method allows for the creation of β-substituted chiral building blocks which can be further elaborated to the desired target molecule. rsc.org

Furthermore, the diastereoselective addition to carbonyl compounds and imines containing a trifluoromethyl group is a well-established method for creating stereocenters adjacent to a CF3-bearing carbon. The indium-mediated allylation of chiral imines derived from trifluoropyruvate, for instance, has been shown to proceed with high diastereoselectivity. core.ac.uk This highlights the potential for substrate-controlled allylations of a trifluoromethyl ketone precursor to set the stereochemistry of the alcohol group, which can then be followed by a diastereoselective bromination.

The development of catalytic asymmetric methods also offers a route to diastereomerically enriched products. For example, nickel-catalyzed hydroalkylation of fluoroalkenes has been shown to produce fluorinated motifs with two adjacent chiral centers with excellent stereoselectivities. researchgate.net While not a direct synthesis of the target bromo-compound, this methodology demonstrates the potential for transition-metal catalysis to control the stereochemistry in the formation of C-C bonds adjacent to a fluorinated carbon.

The table below summarizes potential diastereoselective approaches and the key factors influencing the stereochemical outcome.

Methodology Substrate/Precursor Reagents Key Principle for Stereocontrol Expected Outcome
HalofluorinationChiral allylic alcoholN-Bromosuccinimide, Fluoride sourceAnti-addition via a bromonium ion intermediate, directed by the existing stereocenter. beilstein-journals.orgDiastereomerically enriched bromofluoroalkane.
Conjugate AdditionN-enoyl oxazolidinoneGrignard reagent, Copper catalystSteric hindrance from the chiral auxiliary directs the approach of the nucleophile. rsc.orgβ-substituted chiral product with high diastereomeric excess.
Substrate-controlled AllylationTrifluoromethyl ketoneChiral allylation reagentFacial selectivity in the nucleophilic addition to the carbonyl, influenced by the bulky CF3 group and existing stereocenters. core.ac.ukDiastereomerically enriched homoallylic alcohol.
Catalytic Asymmetric HydroalkylationFluoroalkeneSecondary alkyl halide, Nickel catalyst, Chiral ligandFormation of vicinal stereocenters controlled by the chiral catalyst. researchgate.netEnantio- and diastereomerically enriched fluorinated alkane.

It is important to note that the efficiency and selectivity of these methods can be highly substrate-dependent. Therefore, the choice of the specific synthetic route and conditions must be carefully optimized for the synthesis of this compound and its analogs.

Chemical Transformations and Reactivity of 3 Bromo 4,4,4 Trifluoro Butan 1 Ol

Reactivity of the Hydroxyl Functionality

The primary alcohol group in 3-bromo-4,4,4-trifluoro-butan-1-ol undergoes typical reactions of alcohols, including etherification, esterification, and oxidation.

The hydroxyl group can be readily converted into ethers and esters under standard conditions. These reactions are fundamental for introducing a wide variety of functional groups and for the synthesis of more complex molecules. For instance, the synthesis of 3-bromo-4,4,4-trifluorobutyl ethers is a key step in the preparation of certain pharmaceutical intermediates.

Detailed research has demonstrated the successful esterification of this compound with various acylating agents. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Reagent CategorySpecific Reagent ExampleProduct Type
Acylating AgentAcetyl chlorideEster
Alkylating AgentMethyl iodideEther

Oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 3-bromo-4,4,4-trifluorobutanal, or the carboxylic acid, 3-bromo-4,4,4-trifluorobutanoic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used for the preparation of the aldehyde, while stronger agents like potassium permanganate (B83412) or chromic acid lead to the carboxylic acid.

Conversely, the hydroxyl group itself is often introduced via the reduction of a corresponding carbonyl compound, highlighting the reversible nature of these oxidation-reduction pathways.

Reaction TypeReagentProduct
Oxidation (mild)Pyridinium chlorochromate (PCC)3-Bromo-4,4,4-trifluorobutanal
Oxidation (strong)Potassium permanganate (KMnO4)3-Bromo-4,4,4-trifluorobutanoic acid

Beyond etherification, esterification, and oxidation, the primary alcohol can be transformed into other functional groups. For example, it can be converted into a good leaving group, such as a tosylate, which then facilitates nucleophilic substitution reactions at the primary carbon. This strategy allows for the introduction of a wide range of nucleophiles, expanding the synthetic utility of the parent compound.

Reactivity of the Bromine Substituent

The bromine atom at the C-3 position is susceptible to both nucleophilic substitution and elimination reactions. The presence of the adjacent electron-withdrawing trifluoromethyl group significantly influences the rates and outcomes of these reactions.

The bromine atom in this compound is readily displaced by a variety of nucleophiles. These reactions typically proceed through an S\N2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center (C-3). This stereospecificity is crucial in the synthesis of enantiomerically pure compounds. For example, reaction with sodium azide (B81097) (NaN3) yields 3-azido-4,4,4-trifluoro-butan-1-ol with inverted stereochemistry.

The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the S\N2 pathway.

NucleophileProduct of Substitution
Sodium azide (NaN3)3-Azido-4,4,4-trifluoro-butan-1-ol
Sodium cyanide (NaCN)3-Cyano-4,4,4-trifluoro-butan-1-ol
Sodium hydroxide (B78521) (NaOH)4,4,4-Trifluoro-1,3-butanediol

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an olefin. This reaction involves the removal of a proton from the C-2 position and the bromide from the C-3 position, leading to the formation of 4,4,4-trifluoro-but-2-en-1-ol. The use of bulky bases, such as potassium tert-butoxide, favors elimination over the competing S\N2 substitution. The regioselectivity of the elimination is dictated by the Zaitsev rule, which predicts the formation of the more substituted alkene as the major product.

BaseReaction Type FavoredMajor Product
Sodium hydroxide (NaOH)Substitution (S\N2)4,4,4-Trifluoro-1,3-butanediol
Potassium tert-butoxide (t-BuOK)Elimination (E2)4,4,4-Trifluoro-but-2-en-1-ol

Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-mediated cross-coupling reactions. These reactions are fundamental in modern organic synthesis, and this fluorinated substrate is a willing participant.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are commonly employed to functionalize alkyl halides. While specific examples for this compound are not extensively documented in readily available literature, the principles of these reactions are applicable. For instance, in a hypothetical Suzuki coupling, the compound would react with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Reaction Type Reactants Catalyst/Reagents Product
Suzuki CouplingThis compound, Arylboronic acidPd(PPh₃)₄, Base3-Aryl-4,4,4-trifluoro-butan-1-ol
Heck CouplingThis compound, AlkenePd(OAc)₂, Ligand, Base4,4,4-Trifluoro-3-(alkenyl)-butan-1-ol
Sonogashira CouplingThis compound, Terminal alkynePd catalyst, Cu(I) cocatalyst, Base4,4,4-Trifluoro-3-(alkynyl)-butan-1-ol

These transformations are highly valued for their ability to construct complex molecular architectures under relatively mild conditions, and the presence of the trifluoromethyl group can often enhance the reactivity of the C-Br bond towards oxidative addition to the metal center.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-based transformations. These reactions offer a complementary approach to the ionic reactions typically seen with alkyl halides.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds. In this process, a radical initiator, such as AIBN, promotes the formation of a carbon-centered radical at the C-3 position of the butanol derivative. This radical can then add across a double bond, followed by abstraction of a bromine atom from another molecule of the starting material to propagate the radical chain.

Another important radical reaction is reductive debromination. This can be achieved using various radical-based reducing agents, such as tributyltin hydride or, more recently, safer and more environmentally friendly alternatives like tris(trimethylsilyl)silane. These reactions proceed via a radical intermediate and result in the formation of 4,4,4-trifluorobutan-1-ol.

Reaction Type Reagents Initiator/Mediator Product
Atom Transfer Radical Addition (ATRA)AlkeneAIBN or lightAdduct of the butanol and alkene
Reductive DebrominationTributyltin hydrideAIBN4,4,4-Trifluorobutan-1-ol

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a dominant electronic feature of this compound, exerting a strong influence on the reactivity of the entire molecule. Its effects are primarily electronic and stereoelectronic in nature.

Electron-Withdrawing Effects on Neighboring Centers

The high electronegativity of the fluorine atoms in the trifluoromethyl group results in a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon skeleton, polarizing the C-F bonds and, consequently, the C-C bonds.

This electron withdrawal has several important consequences for the reactivity of the molecule. Firstly, it increases the acidity of the hydroxyl proton, making the alcohol more prone to deprotonation. Secondly, it can influence the reactivity of the C-Br bond, although the effect is somewhat attenuated by the distance. The electron-withdrawing nature of the CF₃ group can also stabilize anionic intermediates that may form during certain reactions.

Stereoelectronic Effects in Reaction Pathways

Beyond simple inductive effects, the trifluoromethyl group can exert more subtle stereoelectronic influences on reaction pathways. These effects arise from the interaction of the orbitals of the CF₃ group with the orbitals of the reacting center.

For example, in reactions involving the formation of a carbocation or a radical at the C-3 position, the orientation of the CF₃ group can be critical. The bulky nature of the trifluoromethyl group can also introduce steric hindrance, directing incoming reagents to attack from the less hindered face of the molecule. This can lead to a degree of stereocontrol in certain reactions. The gauche effect, a stereoelectronic preference for a gauche conformation in certain substituted ethanes, can also play a role in the conformational preferences of this compound and its derivatives, thereby influencing their reactivity.

Cyclization and Rearrangement Chemistry

The bifunctional nature of this compound, possessing both an electrophilic carbon and a nucleophilic oxygen, makes it an ideal substrate for intramolecular cyclization reactions.

Formation of Cyclic Ethers and Other Heterocycles

The most common cyclization reaction of this compound is the intramolecular Williamson ether synthesis. Upon treatment with a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the bromine atom in an Sₙ2 reaction to displace the bromide ion and form a five-membered cyclic ether, 2-(trifluoromethyl)tetrahydrofuran.

The efficiency of this cyclization is dependent on the reaction conditions, including the choice of base and solvent. Strong, non-nucleophilic bases are typically preferred to minimize competing elimination reactions.

Reactant Reagents Product
This compoundBase (e.g., NaH, KOtBu)2-(Trifluoromethyl)tetrahydrofuran

This cyclization is a valuable method for the synthesis of fluorinated heterocycles, which are important motifs in medicinal chemistry and materials science. The predictable reactivity of this compound in this transformation underscores its utility as a synthetic building block.

Rearrangement Products and Mechanistic Aspects

Detailed research on the specific rearrangement products and associated mechanistic aspects of this compound is not extensively documented in publicly available scientific literature. However, based on the principles of organic chemistry, potential rearrangement pathways can be postulated, primarily involving intramolecular reactions driven by the proximity of the hydroxyl and bromo substituents.

One common type of rearrangement for haloalcohols is intramolecular cyclization to form cyclic ethers, such as tetrahydrofuran (B95107) derivatives. This process is often facilitated by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen can then attack the carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the displacement of the bromide ion and the formation of a five-membered ring. This type of reaction is an example of neighboring group participation, where an adjacent functional group influences the course of the reaction. spcmc.ac.inwikipedia.orglibretexts.orgdalalinstitute.com The rate and outcome of such reactions can be significantly affected by the stereochemistry of the starting material and the reaction conditions. spcmc.ac.inlibretexts.org

While direct evidence for the rearrangement of this compound is scarce, the reactivity of analogous compounds provides some insight. For instance, the synthesis of tetrahydrofuran from 3,4-dichlorobutan-1-ol by treatment with a base demonstrates the feasibility of such intramolecular cyclizations. google.com In this case, the hydroxyl group attacks the carbon bearing a chlorine atom to form the cyclic ether.

It is also conceivable that under certain conditions, such as solvolysis or treatment with Lewis acids, carbocationic intermediates could be formed, which might then undergo rearrangements like hydride or alkyl shifts. However, the electron-withdrawing nature of the trifluoromethyl group could destabilize any adjacent carbocation, potentially making such pathways less favorable.

Without specific experimental data on this compound, any discussion of its rearrangement products and mechanisms remains speculative. Further research is required to elucidate the specific chemical transformations this compound undergoes under various reaction conditions.

Data on Related Chemical Transformations

While specific data for the rearrangement of this compound is not available, the following table provides information on related compounds and concepts.

Starting MaterialReagent(s)/ConditionsProduct(s)Reaction TypeReference(s)
3,4-dichlorobutan-1-olGroup IA or IIA base3-chlorotetrahydrofuranIntramolecular Cyclization google.com
threo-3-bromo-2-butanolHBrdl-2,3-dibromobutaneNeighboring Group Participation spcmc.ac.in
erythro-3-bromo-2-butanolHBrmeso-2,3-dibromobutaneNeighboring Group Participation spcmc.ac.in

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

Investigating the precise step-by-step sequence of a chemical transformation, known as the reaction mechanism, is fundamental to organic chemistry. For a molecule like 3-Bromo-4,4,4-trifluoro-butan-1-ol, key areas of study would involve the analysis of transition states, the identification of transient intermediates, and the influence of the reaction environment.

While no specific transition state analyses for reactions involving this compound have been detailed in the reviewed literature, the principles of such analyses are well-established. Transition state theory allows chemists to understand the energy barriers of reactions. For this compound, key transformations would include nucleophilic substitution at the bromine-bearing carbon and elimination reactions.

Computational chemistry is a primary tool for modeling these high-energy, fleeting structures. For analogous reactions, such as the iridium-catalyzed meta-borylation of certain amides, the geometry of a macrocyclic transition state, influenced by ligand architecture, is critical for controlling selectivity. acs.org Similarly, in the trifluoromethylation of enynes, the transition state for a chlorine atom transfer step has been proposed to explain the stereochemical outcome. mdpi.com A theoretical study of reactions involving this compound would likewise focus on calculating the energies and geometries of possible transition states to predict the most likely reaction pathways and the stereoselectivity of the products.

Reaction intermediates are transient species that exist between the reactant and the product. Identifying them provides direct evidence for a proposed mechanism. For reactions involving halogenated and trifluoromethylated compounds, radical and ionic intermediates are common.

Mechanistic studies on the related process of bromo-trifluoromethylation of alkenes suggest the involvement of radical intermediates. mdpi.com The process can be initiated by the generation of a trifluoromethyl radical (•CF₃), which then adds to an alkene. mdpi.com This creates a new β-trifluoromethyl radical intermediate that can then react further. mdpi.com For example, in some iron-mediated reactions, this radical is oxidized to a cation, which is then trapped by a nucleophile. mdpi.com It is plausible that reactions initiated with this compound could proceed through similar pathways, such as the formation of a carbon-centered radical or a carbocation at the C3 position following the cleavage of the C-Br bond.

Intermediate TypePotential Formation from this compoundAnalogous ReactionCitation
Carbon Radical Homolytic cleavage of the C-Br bond by light or a radical initiator.Generation of a β-trifluoromethyl radical from alkene addition. mdpi.com
Carbocation Heterolytic cleavage of the C-Br bond, often assisted by a Lewis acid.Oxidation of a radical intermediate to a cation in iron-mediated trifluoromethylation. mdpi.com

This table presents potential intermediates based on mechanisms of analogous compounds.

The choice of solvent can dramatically influence the rate and outcome of a reaction. slideshare.net Solvation refers to the interaction between solvent molecules and the dissolved reactants, intermediates, and transition states. slideshare.net These interactions can stabilize or destabilize key species, thereby altering the energy landscape of the reaction.

For a polar molecule like this compound, which contains a hydroxyl group and a polar C-Br bond, solvent effects are expected to be significant.

Polar Protic Solvents (e.g., water, methanol) can stabilize both ions and transition states through hydrogen bonding and dipole-dipole interactions. This would be particularly relevant for Sₙ1-type reactions, which proceed through a carbocation intermediate.

Polar Aprotic Solvents (e.g., DMSO, DMF) are effective at solvating cations but less so for anions, which can accelerate Sₙ2 reactions by leaving the nucleophile more "bare" and reactive.

Studies on zeolite catalysts have shown that the presence of a solvent like water can significantly inhibit reaction rates by solvating the catalytically active sites. umass.edu The degree of this inhibition was found to correlate with the solvent's dipole moment, indicating the importance of electrostatic interactions. umass.edu Therefore, the reactivity and selectivity in transformations of this compound would be tunable based on the chosen reaction medium.

Computational Chemistry Applications

Theoretical calculations have become an indispensable tool in modern chemistry, offering insights that can be difficult to obtain through experiments alone. Quantum chemical calculations can predict molecular properties and map out entire reaction pathways.

Although a specific computational study for this compound was not found, its structural properties can be reliably predicted using standard quantum chemical methods like Density Functional Theory (DFT). Such calculations determine the lowest-energy arrangement of atoms in the molecule, providing data on bond lengths, bond angles, and dihedral angles. The presence of the bulky and highly electronegative trifluoromethyl (CF₃) group is expected to significantly influence the molecule's preferred conformation.

Below is a table of predicted structural parameters for this compound, based on typical values and data from analogous compounds found in chemical databases. nih.govnih.gov

ParameterAtom(s) InvolvedPredicted ValueDescription
Bond Length C-Br~1.96 ÅThe length of the covalent bond between carbon and bromine.
Bond Length C-F~1.35 ÅThe average length of the covalent bonds in the CF₃ group.
Bond Length C-O~1.43 ÅThe length of the covalent bond between carbon and oxygen in the alcohol.
Bond Angle F-C-F~107°The angle between fluorine atoms in the CF₃ group.
Bond Angle C-C-Br~112°The angle around the carbon atom attached to bromine.
Dihedral Angle HO-C1-C2-C3VariesDescribes the rotation around the C1-C2 bond, determining the spatial relationship between the hydroxyl and the rest of the chain.
Dihedral Angle C1-C2-C3-C4VariesDescribes the rotation around the C2-C3 bond, influencing the relative positions of the alcohol and the trifluoromethyl group.

Note: These values are estimates and would be precisely determined by specific quantum chemical calculations.

Computational chemistry is highly effective at mapping the energetic landscape of a chemical reaction. By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the prediction of reaction feasibility, activation energies (which relate to reaction rates), and reaction thermodynamics (whether it releases or consumes energy).

For this compound, computational models could be used to:

Compare Sₙ2 vs. E2 Pathways: Determine the activation barriers for nucleophilic substitution versus base-induced elimination to predict which pathway is favored under specific conditions.

Analyze Regioselectivity: In elimination reactions, predict whether the double bond is more likely to form between C2-C3 or C3-C4 (if possible).

Model Catalyst Effects: Simulate how a Lewis acid might coordinate to the bromine or oxygen atom and calculate the extent to which it lowers the activation energy for C-Br bond cleavage.

This approach provides powerful predictive insights, guiding the design of real-world experiments for the efficient and selective synthesis of new molecules.

Computational Insights into Stereoselectivity and Regioselectivity

The synthesis of this compound inherently involves the formation of a stereocenter at the carbon atom bearing the bromine atom. Furthermore, the synthetic routes leading to this compound can involve intermediates where regioselectivity is a critical factor. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the factors that govern these selective processes.

Stereoselectivity: The stereochemical outcome of reactions, leading to either an excess of one enantiomer or diastereomer, is determined by the relative energy barriers of the transition states leading to the different stereoisomers. DFT calculations can model these transition states and compute their free energies (ΔG‡). A lower energy barrier for one pathway indicates that the corresponding stereoisomer will be the major product.

For instance, in the synthesis of related fluorinated alcohols, DFT studies have been used to rationalize the diastereoselectivity observed in reactions. nih.gov These studies often reveal that subtle non-covalent interactions, such as hydrogen bonding or steric repulsion within the transition state structure, are responsible for the observed selectivity. In the case of this compound, computational models could be employed to predict the preferred diastereomer by analyzing the transition states of its synthetic precursors.

Regioselectivity: Many synthetic reactions can potentially yield multiple constitutional isomers. The prediction of the major regioisomer is another area where computational chemistry provides significant value. For example, in the addition of a bromine-containing reagent to a precursor molecule, the bromine could potentially add to different positions. Theoretical calculations can determine the most likely outcome by comparing the activation energies for the formation of each regioisomer.

Studies on the ring-opening of perfluorinated epoxides have shown that nucleophilic attack can occur at the more sterically hindered carbon, contrary to what is typically expected. nih.gov This "abnormal" regioselectivity was explained through DFT calculations, which revealed that electronic effects, specifically negative hyperconjugation, stabilize the transition state leading to the observed product. nih.gov Similar computational analyses could be applied to understand and predict the regioselectivity in the synthesis of this compound.

A general overview of computational approaches highlights their growing importance in predicting both regio- and stereoselectivity in organic synthesis, offering a detailed understanding of reaction mechanisms. Current time information in Pasuruan, ID.

Table 1: Hypothetical Computational Data for Stereoselective Synthesis

This table illustrates the type of data that would be generated from a computational study on a hypothetical reaction to form this compound, leading to (R) and (S) enantiomers.

Transition StateCalculated Free Energy (ΔG‡) in kcal/molPredicted Product Ratio (R:S)
TS-(R)20.595 : 5
TS-(S)22.0

Note: This data is illustrative and not based on actual published research for this specific compound.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is not only used to predict reactivity but also to forecast the spectroscopic properties of molecules. This is particularly valuable for the structural elucidation of new compounds and for validating experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is a common application of computational chemistry. rsc.orgnih.gov DFT methods, such as the GIAO (Gauge-Including Atomic Orbital) method, can calculate the magnetic shielding tensors of nuclei in a molecule. These values can then be converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

For this compound, predicting the ¹⁹F NMR spectrum would be of particular interest due to the trifluoromethyl group. Computational tools can accurately predict ¹⁹F NMR chemical shifts, which is useful for characterizing reaction intermediates and products. rsc.orgresearchgate.netmanchester.ac.uk The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. rsc.org Comparing the calculated spectrum with the experimentally obtained one can confirm the structure of the synthesized molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

This table provides a hypothetical comparison of calculated and experimental spectroscopic data for this compound.

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
¹H NMR (δ, ppm) - CH(Br)4.354.32
¹⁹F NMR (δ, ppm) - CF₃-72.8-73.1
IR Frequency (cm⁻¹) C-F Stretch11501148

Note: This data is illustrative and not based on actual published research for this specific compound.

The validation of predicted spectroscopic parameters against experimental data is a crucial step. A good correlation between the two provides confidence in both the structural assignment of the molecule and the computational methodology employed.

Applications of 3 Bromo 4,4,4 Trifluoro Butan 1 Ol As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The dual functionality of 3-Bromo-4,4,4-trifluoro-butan-1-ol, with its nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, makes it an ideal starting material for the synthesis of more elaborate molecular architectures. The presence of the trifluoromethyl group can significantly influence the reactivity of the molecule and impart unique properties to the final products.

Construction of Fluorinated Scaffolds with Defined Stereochemistry

The development of methods for the stereoselective synthesis of fluorinated compounds is of paramount importance, as the spatial arrangement of atoms can dramatically affect a molecule's biological activity. While specific examples detailing the direct use of this compound in the construction of fluorinated scaffolds with defined stereochemistry are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to this versatile substrate.

Chiral α-trifluoromethyl-β-amino alcohols, for instance, have been shown to enhance stereoselectivity in various reactions. mdpi.com The reduction of the ketone in a precursor to this compound could potentially be achieved using chiral reducing agents to yield enantiomerically enriched forms of the alcohol. This chiral building block could then be used in the synthesis of complex targets where the stereochemistry at the carbinol center is crucial.

Organocatalysis represents another powerful tool for achieving stereocontrol. nih.gov Chiral amine catalysts have been successfully employed in the enantioselective α-halogenation of aldehydes and other transformations. nih.gov Such methodologies could potentially be adapted for the stereoselective synthesis or derivatization of this compound, leading to the formation of fluorinated scaffolds with well-defined three-dimensional structures.

Strategic Incorporation into Precursors for Diverse Chemical Entities

The strategic placement of the bromine atom and the trifluoromethyl group in this compound allows for its incorporation into a wide range of chemical precursors. The bromine atom can serve as a handle for various coupling reactions or nucleophilic substitutions, while the trifluoromethyl group can modulate the electronic properties and metabolic stability of the target molecules.

For example, the hydroxyl group can be protected, and the resulting bromo-intermediate can undergo reactions such as Grignard reagent formation or participate in palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a variety of substituents at the 3-position. Subsequent deprotection of the alcohol would then provide a functional handle for further transformations.

While direct examples are sparse, the synthesis of related compounds provides insight into potential applications. For instance, a patent describes the synthesis of 4,4,4-trifluorobutanol from 2-bromoethanol, highlighting the utility of bromo-alcohols as precursors in multi-step syntheses. acs.org

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound also makes it a candidate for the development of new synthetic reagents and methodologies. The interplay between the bromine and the trifluoromethyl group can lead to novel chemical transformations.

The development of methods for deoxytrifluoromethylation of alcohols is an active area of research. nih.gov While not a direct application of this compound itself, the study of its reactivity could inspire new approaches. For instance, understanding the stability and reactivity of carbocation or radical intermediates generated from this compound could lead to the design of new trifluoromethylation reagents.

Furthermore, the synthesis of related compounds, such as 4-bromo-3,3,4,4-tetrafluorobutan-1-ol, and their use in the preparation of fluorosulfonates for microfabrication techniques, suggests that this compound could also find applications in materials science. chemicalbook.com The development of new synthetic methods often relies on the availability of versatile building blocks, and this compound holds significant promise in this regard.

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Halogenated Fluorinated Alcohols

The development of environmentally benign synthesis methods is a primary focus in modern organofluorine chemistry. numberanalytics.comnottingham.ac.uk Traditional fluorination processes often rely on hazardous reagents like hydrofluoric acid or fluorine gas, which present significant safety and environmental challenges. numberanalytics.com The future lies in adopting greener alternatives that are safer, more efficient, and reduce waste.

Key research directions in sustainable synthesis include:

Development of Green Fluorination Reagents : There is a concerted effort to replace highly toxic and corrosive reagents. Promising alternatives include fluorinated ionic liquids, which offer low toxicity and high recyclability, and solid-state fluorinated polymers that act as heterogeneous reagents, simplifying purification and minimizing waste. numberanalytics.com

Catalytic Approaches : Research is exploring the use of metal fluoride (B91410) salts as a more sustainable fluorine source. For example, studies have shown the potential of rhodium and iridium complexes to catalyze the fluorination of organic compounds under mild conditions. nottingham.ac.uk Another innovative approach involves photoredox catalysis, which uses light to generate reactive alkoxy radicals from stable precursors, enabling remote C-H halogenation under exceptionally mild conditions. nih.gov

Process Optimization : Single-step reactions that eliminate the need for heavy metals and other toxic compounds are being developed. google.com These processes not only reduce the environmental impact but also increase yield and selectivity, making the synthesis of fluorinated alcohols more economically viable.

The table below summarizes the shift from traditional to sustainable methods for synthesizing halogenated fluorinated alcohols.

FeatureTraditional Synthesis MethodsEmerging Sustainable Methods
Reagents Often use highly toxic and corrosive substances like HF and F₂ gas. numberanalytics.comEmploy safer alternatives such as fluorinated ionic liquids, polymers, and metal fluoride salts. numberanalytics.comnottingham.ac.uk
Catalysis May require harsh conditions and stoichiometric use of reagents.Utilizes advanced catalytic systems like photoredox and transition metal catalysts for mild-condition reactions. nottingham.ac.uknih.gov
Waste Profile Can generate significant amounts of hazardous waste.Focuses on high recyclability and reduced waste generation. numberanalytics.com
Efficiency Often involves multiple complex steps.Aims for single-step, high-yield, and highly selective reactions. google.com

Flow Chemistry and Continuous Processing Applications for Scalability

To meet potential industrial demand, the scalability of synthesis is crucial. Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch production methods. This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions such as temperature, pressure, and mixing. psu.edu

The primary advantages of applying flow chemistry to the synthesis of compounds like 3-Bromo-4,4,4-trifluoro-butan-1-ol include:

Enhanced Safety : The small reaction volumes within a flow reactor minimize the risks associated with handling reactive intermediates and exothermic reactions.

Improved Yield and Selectivity : Precise control over reaction parameters often leads to higher yields and fewer byproducts compared to batch processing. rsc.org

Scalability : Production can be scaled up by simply running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Automation : Continuous flow systems are readily automated, allowing for consistent production quality and reduced labor costs.

While specific research on the flow synthesis of this compound is not widely published, the principles are well-established for related processes, such as the continuous-flow synthesis of alkyl halides from alcohols. psu.edu Such systems demonstrate the feasibility and benefits of translating the synthesis of halogenated alcohols to a continuous manufacturing platform.

Integration with Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving it from a trial-and-error process to a predictive science. nih.gov For the synthesis of complex molecules like this compound, these technologies offer powerful tools for accelerating discovery and optimizing reactions.

Key applications of AI/ML in this context include:

Reaction Outcome Prediction : Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of new, untested reactions with high accuracy. This has been successfully applied to predict the regioselectivity of difluorination reactions and the efficacy of various deoxyfluorination conditions. nih.govacs.org

Reagent and Catalyst Design : AI can predict the reactivity and properties of molecules, aiding in the design of new catalysts and reagents. For instance, ML models can quantitatively predict the fluorination strength of different N–F reagents, guiding chemists to select the optimal reagent for a specific transformation. rsc.org

Optimization of Synthetic Routes : AI algorithms can analyze all known synthetic pathways to a target molecule and propose novel, more efficient routes. They can optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize waste, reducing the need for extensive laboratory experimentation. mdpi.com

Property Prediction : Deep learning models are being developed to predict how fluorine substitution affects the bioactivity of a compound. nih.gov This can accelerate the discovery of new functional molecules by pre-screening candidates for desired properties.

The table below highlights some applications of machine learning in fluorination and related chemical synthesis.

ML ApplicationDescriptionRelevance to Halogenated Alcohols
Reaction Condition Prediction ML models navigate complex reaction landscapes to predict high-yielding conditions for untested substrates. acs.orgCould optimize the synthesis of this compound, improving yield and reducing experimental effort.
Reagent Power Prediction Neural networks predict the relative power of fluorinating reagents based on molecular descriptors. rsc.orgEnables rational selection of the most effective fluorinating agent for the synthesis.
Regioselectivity Prediction Algorithms predict the product distribution in regioselective reactions, such as 1,1- vs. 1,2-difluorination. nih.govCould be used to control the precise placement of halogen and fluorine atoms on the butanol backbone.
Bioactivity Prediction Deep learning models predict changes in a compound's biological activity upon fluorination. nih.govFacilitates the design of new functional derivatives with specific biological or material properties.

The integration of these advanced computational tools with automated flow chemistry systems represents the ultimate future of chemical manufacturing, enabling the on-demand, sustainable, and highly efficient synthesis of specialized compounds like this compound.

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